molecular formula C16H20F3NO4 B12954422 (R)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12954422
M. Wt: 347.33 g/mol
InChI Key: RCYPZXLSAYXECI-LLVKDONJSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the deprotection of the Boc group under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid for deprotection), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction can lead to various functionalized derivatives.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions at other sites within the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Boc-amino)piperidine
  • ®-1-Boc-3-pyrrolidinecarboxylic acid
  • ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Uniqueness

What sets ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid apart from similar compounds is the presence of the trifluoromethylbenzyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules with precise structural requirements .

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1

InChI Key

RCYPZXLSAYXECI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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